

PF-07054894: A Comparative Analysis of Cross-Reactivity with Chemokine Receptors

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Compound of Interest

Compound Name: PF-07054894

Cat. No.: B10856555

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PF-07054894 is a potent, orally bioavailable antagonist of the C-C chemokine receptor 6 (CCR6), a key mediator in the migration of pathogenic immune cells.^[1] Developed for the treatment of autoimmune and inflammatory diseases, its selectivity profile is a critical aspect of its therapeutic potential.^{[2][3]} This guide provides a comparative analysis of the cross-reactivity of **PF-07054894** with other chemokine receptors, supported by available experimental data and detailed methodologies.

Executive Summary

PF-07054894 demonstrates high selectivity for its primary target, CCR6. While it exhibits some activity against CCR7 and CXCR2, its potency is significantly lower for these off-target receptors. A key differentiator in its pharmacological profile is the nature of its antagonism: it acts as an insurmountable antagonist at CCR6, while its antagonism at CCR7 and CXCR2 is surmountable.^{[4][5][6]} This distinction, rooted in different receptor binding kinetics, contributes to its functional selectivity.^[5] The functional selectivity of **PF-07054894** for CCR6 is at least 50-fold greater than for CCR7 and at least 150-fold greater than for CXCR2.^[5]

Comparative Selectivity Data

The following table summarizes the quantitative data on the potency of **PF-07054894** against CCR6 and its cross-reactivity with CCR7 and CXCR2.

Target Receptor	Ligand	Assay Type	Measured Value	Fold Selectivity (vs. CCR6)	Nature of Antagonism
CCR6	CCL20	T-Cell Chemotaxis	IC50: 5.7 nM[1][7]	-	Insurmountable[1][4][5][6]
CCR7	CCL19	CD4+ T-Cell Chemotaxis	pA2: 7.41 (IC50: ~39 nM)[8]	≥ 50-fold[5]	Surmountable[4][5][6]
CXCR2	CXCL1	Neutrophil Chemotaxis	IC50: ~2000 nM	≥ 150-fold[5]	Surmountable[4][5][6]

Note: The IC50 for CXCR2 is for the final clinical candidate **PF-07054894** and demonstrates the successful lead optimization to reduce activity at this receptor. An earlier precursor in the development program showed an IC50 of 23 nM for CXCR2.[8]

Experimental Protocols

Detailed methodologies for the key assays used to determine the cross-reactivity of **PF-07054894** are outlined below. These are based on standard industry practices and the information available from the primary literature.

β-Arrestin Recruitment Assay (PathHunter®)

This assay is used to determine the functional activity of a compound at a G protein-coupled receptor (GPCR) by measuring the recruitment of β-arrestin to the activated receptor.

Principle: The assay utilizes enzyme fragment complementation (EFC). The GPCR of interest is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[2][4][9]

Protocol Outline:

- Cell Plating: PathHunter® cells stably co-expressing the tagged GPCR (e.g., CCR6, CCR7, or CXCR2) and β -arrestin are seeded into 384-well microplates and incubated overnight.^[4]
- Compound Addition: Test compounds, including **PF-07054894**, are serially diluted and added to the cells.
- Agonist Stimulation (for antagonist testing): After a pre-incubation period with the test compound, a known agonist for the specific receptor (e.g., CCL20 for CCR6, CCL19 for CCR7, or CXCL1 for CXCR2) is added at a concentration that elicits a robust response (typically EC80).
- Incubation: The plates are incubated to allow for receptor activation and β -arrestin recruitment.
- Detection: A detection reagent containing the chemiluminescent substrate is added to the wells.
- Signal Measurement: After a final incubation period, the chemiluminescent signal is measured using a plate reader. The data is then analyzed to determine the IC50 of the antagonist.

T-Cell and Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of immune cells towards a chemoattractant.

Principle: A multi-well plate with a porous membrane insert (e.g., a Transwell® plate) is used to separate the immune cells from the chemoattractant. The chemoattractant is placed in the lower chamber, and the cells (e.g., human T-cells for CCR6 and CCR7, or neutrophils for CXCR2) are placed in the upper chamber (the insert). Cells migrate through the pores in the membrane towards the chemoattractant gradient. The number of migrated cells is quantified to determine the chemotactic response.

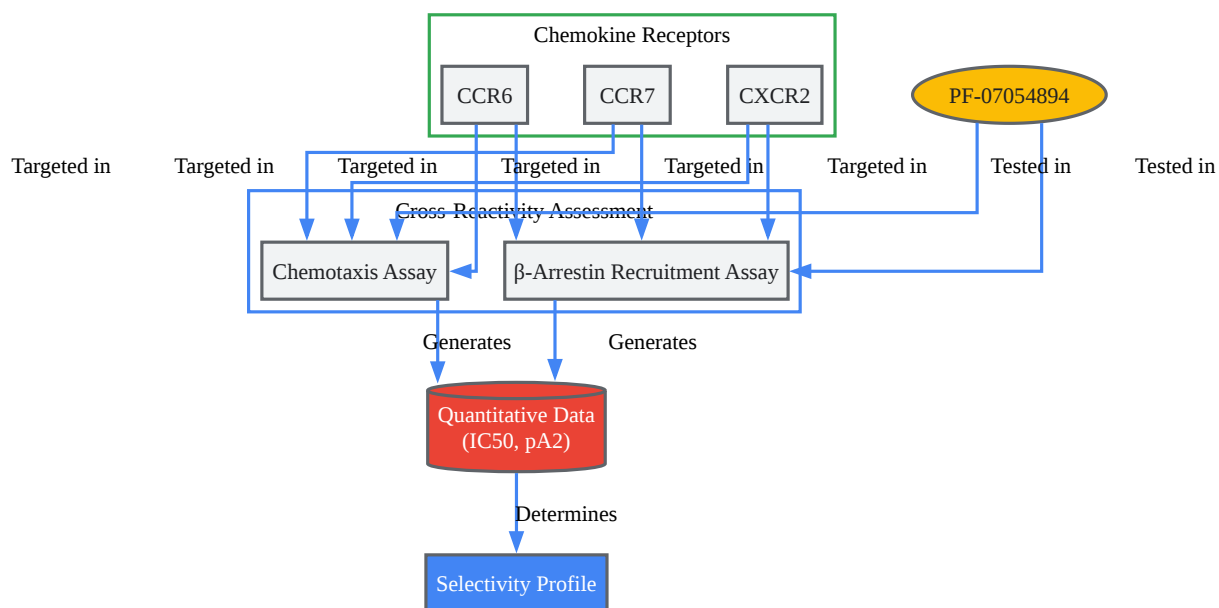
Protocol Outline:

- Preparation of Chemoattractant: A solution containing the specific chemokine ligand (CCL20, CCL19, or CXCL1) is added to the lower chambers of the chemotaxis plate.

- **Cell Preparation and Treatment:** Isolated human T-cells or neutrophils are pre-incubated with various concentrations of **PF-07054894** or a vehicle control.
- **Cell Seeding:** The treated cells are then added to the upper chamber of the inserts.
- **Incubation:** The plate is incubated for a period to allow for cell migration.[\[6\]](#)[\[10\]](#)
- **Quantification of Migrated Cells:** The inserts are removed, and the number of cells that have migrated to the lower chamber is determined. This can be done using various methods, such as flow cytometry or a cell viability assay (e.g., MTT assay).[\[6\]](#)[\[11\]](#)
- **Data Analysis:** The percentage of inhibition of cell migration at each concentration of **PF-07054894** is calculated to determine the IC50 value.

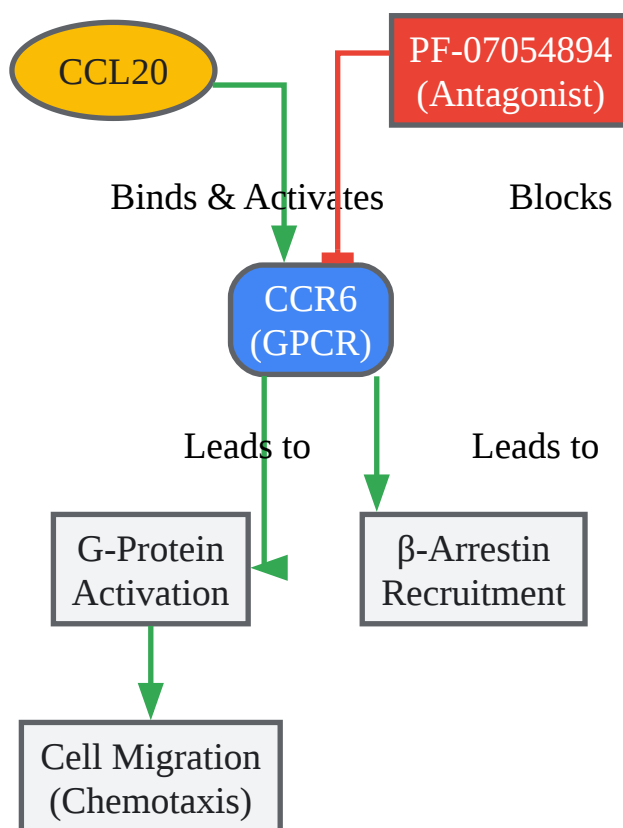
Visualizing the Mechanisms

To better understand the experimental workflow and the underlying signaling pathways, the following diagrams are provided.



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Caption: Experimental workflow for assessing the cross-reactivity of **PF-07054894**.



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